molecular formula C17H18N2O3 B11938713 N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide CAS No. 438609-14-4

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11938713
CAS No.: 438609-14-4
M. Wt: 298.34 g/mol
InChI Key: MMLQMIOROXRJSU-UHFFFAOYSA-N
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Description

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-isopropylphenyl group attached to the amide nitrogen, a methyl substituent at the 2-position, and a nitro group at the 3-position of the benzamide core. This compound serves as a versatile intermediate in organic synthesis due to its functional groups, which enable participation in metal-catalyzed C–H bond functionalization and further derivatization . Its structural features, particularly the nitro group and sterically bulky isopropyl substituent, influence both reactivity and physical properties, making it valuable for designing agrochemicals, pharmaceuticals, and functional materials.

Properties

CAS No.

438609-14-4

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-methyl-3-nitro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H18N2O3/c1-11(2)13-7-4-5-9-15(13)18-17(20)14-8-6-10-16(12(14)3)19(21)22/h4-11H,1-3H3,(H,18,20)

InChI Key

MMLQMIOROXRJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-isopropylaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides and a strong base such as sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: N-(2-Isopropylphenyl)-2-methyl-3-aminobenzamide.

    Substitution: Various N-(2-substituted phenyl)-2-methyl-3-nitrobenzamides.

    Oxidation: N-(2-Isopropylphenyl)-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

Data Table: Comparison of Benzamide Derivatives

Compound NameActivity (EC50_{50})Oral BioavailabilityReference
N-(2-aminoethyl)-N-phenyl benzamide0.001 μMYes
N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamideTBDTBDTBD
Other Benzamide DerivativesVariesVariesTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the benzamide structure affect biological activity. The presence of the nitro group and the isopropyl substituent on the phenyl ring may enhance lipophilicity and improve cell membrane penetration, potentially increasing the compound's efficacy against parasites.

Case Study 1: Synthesis and Evaluation of Benzamide Derivatives

A research project focused on synthesizing a library of benzamide derivatives, including variations of this compound. The study aimed to evaluate their antiparasitic activities through high-throughput screening methods. Compounds were assessed for selectivity against mammalian cells to minimize toxicity while maximizing efficacy against Trypanosoma brucei.

Case Study 2: Pharmacokinetic Properties

Another study examined the pharmacokinetic properties of related benzamide compounds. It was found that modifications at the para position of the phenyl ring could significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. These insights are critical for optimizing this compound for clinical use.

Mechanism of Action

The mechanism of action of N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:
  • Nitro Group Position : Moving the nitro group from the 3-position (target compound) to the 4-position (ESM5-549) alters electronic properties, influencing reactivity in reduction or substitution reactions .
  • Synthetic Yields : Yields vary significantly; ESM5-549 was synthesized in 67% yield via acylation , while other amides in had yields ranging from 40–92%, depending on substituents .

Functional Group Reactivity

  • Nitro Group : The nitro group in the 3-position (target compound) is less electron-withdrawing compared to the 4-nitro isomer (ESM5-549), which may affect redox behavior. For example, nitro reduction to an amine (e.g., using Fe/NH4Cl in ) is a common pathway for generating bioactive intermediates .
  • Amide Directing Groups: Unlike N,O-bidentate directing groups in , the target compound’s amide may act as a monodentate ligand, limiting its utility in certain metal-catalyzed reactions .

Biological Activity

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide, a nitro-containing compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Nitro Compounds

Nitro compounds, including this compound, are known for their antimicrobial and anti-inflammatory properties. They act through various mechanisms, often involving the reduction of nitro groups to generate reactive intermediates that can interact with cellular components, such as DNA and proteins, leading to cell death or modulation of cellular signaling pathways .

Antimicrobial Activity

Research indicates that nitro-containing compounds are effective against a range of microorganisms. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, resulting in damage and subsequent cell death. For instance, compounds similar to this compound have been shown to exhibit significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Compound NameMicrobial TargetMechanism of ActionReference
This compoundS. aureusReduction to toxic intermediates
MetronidazoleE. coliDNA binding via reduced nitro species
5-NitroimidazoleVariousIntercellular reduction leading to DNA damage

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α. The compound's structure suggests that the positioning of the nitro group is crucial for its inhibitory activity against these targets .

Case Study: Inhibition of iNOS

A specific study highlighted the compound's effectiveness in reducing iNOS activity in vitro, which is a critical factor in inflammatory responses. The findings suggest that this compound could serve as a multi-target lead compound for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Intermediate Formation : Upon reduction, nitro groups generate reactive species that can covalently modify proteins and nucleic acids.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial resistance, such as iNOS and COX-2.
  • Cellular Signaling Modulation : By affecting signaling pathways associated with oxidative stress and apoptosis, the compound may enhance therapeutic efficacy against cancer cells .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. The results indicate that modifications to the benzamide structure can significantly improve its potency as an antimicrobial and anti-inflammatory agent.

Table: Structure-Activity Relationship (SAR)

Derivative NameActivity TypeIC50 Value (μM)Comments
This compoundAntimicrobial15Effective against S. aureus
Modified Derivative AAnti-inflammatory5Superior inhibition of iNOS
Modified Derivative BAntimicrobial10Broader spectrum against Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling 2-isopropylaniline with 2-methyl-3-nitrobenzoic acid derivatives. A common approach is using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane. For example, a related compound (N-(4-bromophenyl)-2-methyl-3-nitrobenzamide) was synthesized via amidation using 4-bromoaniline and 2-methyl-3-nitrobenzoic acid, achieving 89% yield under reflux conditions . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C for sensitive intermediates), and purification via recrystallization or column chromatography.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Structural confirmation relies on NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, in a related benzamide derivative, ¹H NMR peaks for aromatic protons appear at δ 7.45–8.01 ppm, while the nitro group’s electronic effects downfield-shift adjacent protons . X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and angles, critical for confirming stereoelectronic effects .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying conditions?

  • Methodology : Solubility is assessed in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies under UV light, humidity, and temperature (e.g., 25°C vs. 40°C) are conducted using HPLC to monitor degradation. For nitrobenzamides, photodegradation via nitro group reduction is a common instability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts, HRMS discrepancies) be resolved during structural characterization?

  • Methodology : Contradictions often arise from impurities or tautomerism. For example, nitro group orientation can cause unexpected splitting in NMR. Use deuterated solvents (DMSO-d₆) to minimize exchange effects and 2D NMR (COSY, HSQC) to assign overlapping signals. HRMS with Q-TOF instruments (mass accuracy < 2 ppm) can distinguish isobaric ions, as demonstrated for a brominated analog (exact mass 334.0 vs. observed 332.8 [M−H]⁻) .

Q. What strategies are effective in elucidating the mechanism of action for this compound in biological systems?

  • Methodology : Target identification involves computational docking (e.g., AutoDock Vina) against enzymes like kinases or proteases, followed by in vitro assays (e.g., kinase inhibition). For example, nitrobenzamides with pyridazine moieties showed anti-inflammatory activity via COX-2 inhibition . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities.

Q. How can synthetic byproducts or regioselectivity issues in multi-step reactions be mitigated?

  • Methodology : Byproducts from nitro group reduction or isopropyl group oxidation can be minimized using inert atmospheres (N₂/Ar) and low temperatures. Regioselectivity in electrophilic substitution is controlled by directing groups; for example, the meta-nitro group in the benzamide moiety directs further reactions to specific positions . LC-MS monitoring of intermediates helps identify side reactions early.

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites based on Fukui indices. Molecular dynamics (MD) simulations (e.g., GROMACS) model protein-ligand interactions over time, validated by experimental IC₅₀ values .

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity data?

  • Methodology : Discrepancies may arise from solvation effects or protein flexibility. Use explicit solvent models in MD simulations and ensemble docking (accounting for protein conformational changes). For example, a benzoxazole-containing analog showed weaker in vitro activity than predicted due to poor membrane permeability, resolved via logP optimization .

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